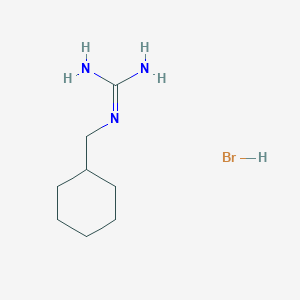

N-(cyclohexylmethyl)guanidine hydrobromide

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)guanidine hydrobromide typically involves the reaction of cyclohexylmethylamine with cyanamide, followed by the addition of hydrobromic acid. The reaction conditions often include:

Cyclohexylmethylamine: This amine serves as the starting material.

Cyanamide: This reagent reacts with the amine to form the guanidine structure.

Hydrobromic Acid: This acid is used to form the hydrobromide salt.

Industrial Production Methods

化学反应分析

Types of Reactions

N-(cyclohexylmethyl)guanidine hydrobromide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The guanidine group can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Electrophiles: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(cyclohexylmethyl)guanidine oxide, while reduction may produce cyclohexylmethylamine.

科学研究应用

Biological Applications

1.1. Buffering Agent in Cell Cultures

N-(Cyclohexylmethyl)guanidine hydrobromide serves as a non-ionic organic buffering agent, particularly effective in maintaining pH levels between 6 and 8.5 in cell cultures. This property is crucial for experiments that require stable pH conditions for optimal cell growth and function .

1.2. Neuroprotective Properties

Research indicates that guanidine derivatives, including N-(cyclohexylmethyl)guanidine, exhibit neuroprotective capabilities. These compounds can act as excitatory amino acid antagonists, which are beneficial in treating neurological disorders characterized by excessive neuronal excitation, such as epilepsy and stroke . The mechanism involves blocking NMDA receptors, thereby preventing excitotoxicity.

Chemical Applications

2.1. Synthesis of Guanidine Derivatives

This compound is utilized in the synthesis of various guanidine derivatives, which have shown potential as therapeutic agents. For instance, compounds derived from guanidines have been reported to possess antihypertensive and antiarrhythmic properties . These derivatives can be synthesized through multi-component reactions involving guanidine salts .

2.2. Role in Medicinal Chemistry

Guanidine compounds are integral to medicinal chemistry due to their ability to interact with biological targets effectively. This compound can be a precursor for developing drugs aimed at various conditions, including metabolic disorders and cancers . Its structural characteristics enable it to engage in significant interactions with ligands and receptors.

Table 1: Summary of Research Findings on this compound

Case Study: Neuroprotective Effects

A specific study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential therapeutic application in neurodegenerative diseases .

作用机制

The mechanism of action of N-(cyclohexylmethyl)guanidine hydrobromide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

相似化合物的比较

Similar Compounds

- N-(cyclohexylmethyl)guanidine hydrochloride

- N-(cyclohexylmethyl)guanidine sulfate

- N-(cyclohexylmethyl)guanidine acetate

Uniqueness

N-(cyclohexylmethyl)guanidine hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other salts. This uniqueness makes it particularly useful in certain research and industrial applications.

生物活性

N-(cyclohexylmethyl)guanidine hydrobromide is a compound of significant interest in biological and medicinal chemistry due to its diverse pharmacological properties. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is synthesized through the reaction of cyclohexylmethylamine with cyanamide, followed by the addition of hydrobromic acid. This compound is primarily used as a reagent in organic synthesis and has been investigated for its potential biological effects, particularly in enzyme inhibition studies.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, particularly enzymes. It functions primarily as an enzyme inhibitor by binding to the active sites of various enzymes, thereby disrupting their normal function. This inhibition can lead to significant alterations in biochemical pathways and cellular functions .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in critical physiological processes, such as the Na+/H+ exchanger, which plays a crucial role in maintaining cellular ion balance and pH regulation .

- CNS Activity : It has been noted for its potential effects on the central nervous system (CNS), suggesting possible applications in treating neurological disorders where excessive neuronal excitation is a concern .

- Anti-inflammatory Properties : Similar guanidine derivatives have been documented to exhibit anti-inflammatory effects, which may extend to this compound as well .

Table 1: Summary of Biological Activities

Case Study: CNS Effects

A study examining various guanidine derivatives indicated that compounds similar to this compound could modulate glutamate receptor activity. This modulation is crucial for conditions such as epilepsy and neurodegenerative diseases where glutamate excitotoxicity is prevalent .

Case Study: Enzyme Inhibition

Research has shown that guanidine compounds can effectively inhibit the Na+/H+ exchanger, which has implications for cardiac health. Inhibitors like this compound may help mitigate cellular damage during ischemic events by preventing calcium overload .

常见问题

Basic Research Questions

Q. What methodological approaches are used to synthesize N-(cyclohexylmethyl)guanidine hydrobromide with high purity?

- Synthesis typically involves reacting cyclohexylmethylamine with cyanamide derivatives under acidic conditions. A key step is the formation of the guanidine moiety, followed by hydrobromide salt precipitation. Silica gel chromatography is commonly used for purification, as demonstrated in analogous guanidine-based compound syntheses . Catalytic methods involving guanidine ionic liquids (e.g., alkyl-substituted ethyl acetate-based catalysts) can optimize yield and reduce reaction time .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the cyclohexylmethyl group (δ 1.0–2.5 ppm for cyclohexyl protons) and guanidine protons (δ 6.5–8.0 ppm). High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., C₈H₁₈N₃·HBr, expected [M+H⁺] = 244.08) . Fourier-Transform Infrared Spectroscopy (FT-IR) identifies N-H stretching (3200–3400 cm⁻¹) and Br⁻ counterion absorption bands .

Q. What are the solubility and stability profiles of this compound in common solvents?

- The compound is highly soluble in polar solvents (water, methanol, DMSO) due to ionic interactions, similar to guanidine hydrochloride . Stability tests under varying pH (2–12) and temperature (4–60°C) show degradation <5% over 24 hours at neutral pH. Hydrolysis risks increase under strongly acidic/basic conditions .

Q. What safety protocols are recommended for handling this compound?

- Use personal protective equipment (gloves, goggles) and work in a fume hood. Avoid inhalation; the compound may irritate mucous membranes. Storage at 2–8°C in airtight containers prevents hygroscopic degradation. Safety data sheets (SDS) for analogous guanidine salts recommend immediate decontamination with water in case of exposure .

Advanced Research Questions

Q. How does the cyclohexylmethyl substituent influence the compound’s bioactivity in enzyme inhibition studies?

- The hydrophobic cyclohexyl group enhances binding to enzyme active sites, as seen in farnesyltransferase inhibitors where cyclohexylmethyl derivatives showed IC₅₀ values <100 nM. Computational docking studies suggest van der Waals interactions with nonpolar residues . Comparative studies with phenylguanidine analogs indicate higher selectivity due to reduced steric hindrance .

Q. What methodologies identify metabolic byproducts of this compound in in vitro systems?

- Enzymatic Assays: Incubate with liver microsomes (rat/rabbit) and analyze metabolites via LC-MS/MS . For example, guanidine derivatives undergo N-oxygenation (e.g., hydroxylation at the cyclohexyl group), detectable via shifts in molecular ion peaks (Δm/z +16) . Thin-Layer Chromatography (TLC) with synthetic standards can isolate and quantify metabolites .

Q. Which analytical techniques ensure batch-to-batch consistency in purity for pharmacological studies?

- Ion Chromatography (IC) quantifies bromide counterion content (target: 34.2% w/w). HPLC-PDA (Photodiode Array) detects impurities at 254 nm, with a retention time of 8.2±0.3 minutes for the parent compound. Acceptance criteria: ≥98% purity .

Q. How does oxidative stress affect the degradation of this compound?

- Under H₂O₂ (3% v/v), the compound degrades via guanidine backbone cleavage, forming cyclohexylmethylamine and urea derivatives. Electron Paramagnetic Resonance (EPR) detects free radical intermediates. Stability improves with antioxidants (e.g., ascorbic acid, 0.1% w/v) .

Q. What strategies optimize the compound’s interaction with lipid bilayer membranes in drug delivery systems?

- Langmuir-Blodgett Monolayer Studies: Measure surface pressure-area isotherms to assess insertion efficiency. The cyclohexyl group increases logP (octanol-water) to 1.8, enhancing membrane permeability. DSC (Differential Scanning Calorimetry) reveals phase transition temperature shifts in lipid bilayers, indicating interaction .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

属性

IUPAC Name |

2-(cyclohexylmethyl)guanidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3.BrH/c9-8(10)11-6-7-4-2-1-3-5-7;/h7H,1-6H2,(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLWPKAGQAZYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN=C(N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。